molecular formula C15H13ClN2O2 B3901056 2-chloro-5-[(2-methylbenzoyl)amino]benzamide

2-chloro-5-[(2-methylbenzoyl)amino]benzamide

Cat. No.: B3901056
M. Wt: 288.73 g/mol
InChI Key: FCWAJWAZUSLBKF-UHFFFAOYSA-N
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Description

2-chloro-5-[(2-methylbenzoyl)amino]benzamide is an organic compound with a complex structure, characterized by the presence of a chloro group, a benzamide moiety, and a methylbenzoyl group

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 2-chloro-5-[(2-methylbenzoyl)amino]benzamide are currently unknown . Future studies could provide insights into the downstream effects of this compound on various biochemical pathways.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[(2-methylbenzoyl)amino]benzamide typically involves multiple steps:

    Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to form 2-methyl-3-nitrobenzoic acid. This intermediate is then reduced to 2-methyl-3-aminobenzoic acid.

    Acylation: The amino group of 2-methyl-3-aminobenzoic acid is acylated using 2-chlorobenzoyl chloride in the presence of a base such as pyridine to yield 2-chloro-5-[(2-methylbenzoyl)amino]benzoic acid.

    Amidation: Finally, the carboxylic acid group is converted to an amide using ammonia or an amine under dehydrating conditions to produce this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale acylation and amidation processes with efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in 2-chloro-5-[(2-methylbenzoyl)amino]benzamide can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common due to the stability of the benzamide structure.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of oxidized derivatives, potentially altering the aromatic ring.

    Reduction: Formation of reduced amides or amines.

    Hydrolysis: Formation of 2-chloro-5-[(2-methylbenzoyl)amino]benzoic acid and corresponding amines.

Scientific Research Applications

2-chloro-5-[(2-methylbenzoyl)amino]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Biological Studies: Used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.

    Materials Science: Explored for its properties in the development of new materials, including polymers and coatings.

    Industrial Applications: Utilized as an intermediate in the synthesis of more complex organic compounds, including agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-aminobenzamide: Similar structure but lacks the methylbenzoyl group.

    2-methyl-5-chlorobenzamide: Similar structure but lacks the amide linkage to the benzoyl group.

    2-chloro-5-[(2-methylphenyl)amino]benzamide: Similar but with a different substitution pattern on the benzamide moiety.

Uniqueness

2-chloro-5-[(2-methylbenzoyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-chloro-5-[(2-methylbenzoyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O2/c1-9-4-2-3-5-11(9)15(20)18-10-6-7-13(16)12(8-10)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWAJWAZUSLBKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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